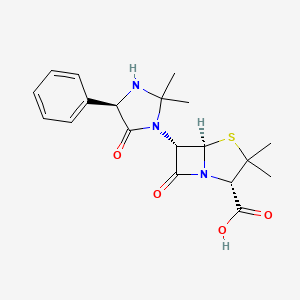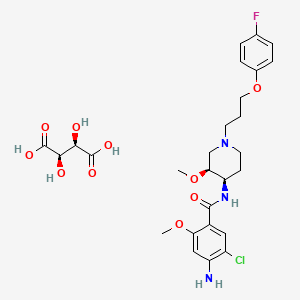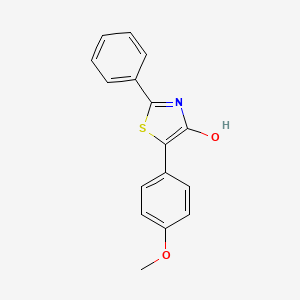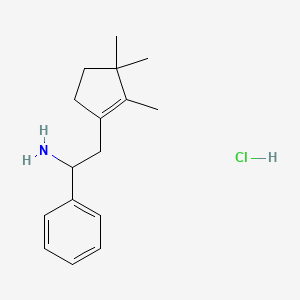
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentene ring with three methyl groups, an amino group, and a phenylethane moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride involves several steps, including the formation of the cyclopentene ring, introduction of the amino group, and attachment of the phenylethane moiety. Common synthetic routes may include:
Cyclopentene Formation: Starting with a suitable precursor, cyclopentene can be synthesized through cyclization reactions.
Amino Group Introduction: The amino group can be introduced via amination reactions using reagents like ammonia or amines.
Phenylethane Attachment: The phenylethane moiety can be attached through alkylation or acylation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethanol: A hydroxyl derivative with potential differences in reactivity and biological activity.
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethylamine: An amine derivative with distinct chemical and pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
147960-76-7 |
|---|---|
Formule moléculaire |
C16H24ClN |
Poids moléculaire |
265.82 g/mol |
Nom IUPAC |
1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-12-14(9-10-16(12,2)3)11-15(17)13-7-5-4-6-8-13;/h4-8,15H,9-11,17H2,1-3H3;1H |
Clé InChI |
FEEMNVQKIYCVIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


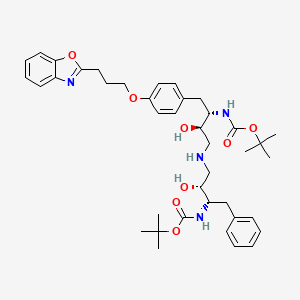
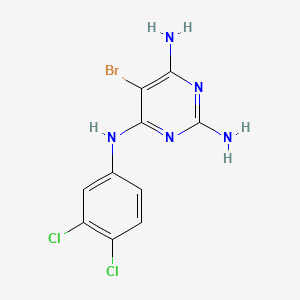





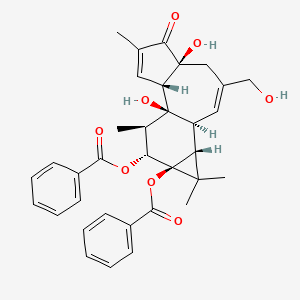
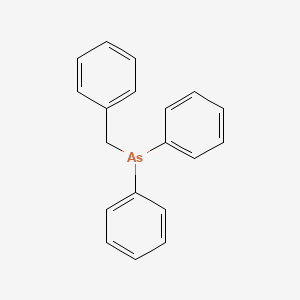
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
